molecular formula C22H21N5O4S B2934200 3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide CAS No. 1211938-40-7

3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide

Cat. No.: B2934200
CAS No.: 1211938-40-7
M. Wt: 451.5
InChI Key: JIEJOTKGALXEKJ-WCWDXBQESA-N
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Description

3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted with a hydroxy group, a dimethylsulfonamide moiety, and a diazenyl-linked pyrazole ring. The hydroxy groups at positions 3 (naphthalene) and 5 (pyrazole) enhance hydrogen-bonding capacity, which may impact crystallinity and solubility. This compound’s structural complexity necessitates advanced crystallographic tools like SHELX and ORTEP for accurate structural elucidation .

Properties

IUPAC Name

3-hydroxy-N,N-dimethyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-14-20(22(29)27(25-14)15-9-5-4-6-10-15)23-24-21-17-12-8-7-11-16(17)19(13-18(21)28)32(30,31)26(2)3/h4-13,25,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDCCKRZZZOHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide is a derivative of naphthalene and pyrazole, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a naphthalene sulfonamide core linked to a diazenyl pyrazole moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene sulfonamide derivatives with pyrazole derivatives under controlled conditions. The methodology often includes:

  • Reagents : N,N-dimethylnaphthalene sulfonamide, 5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde.
  • Conditions : Reflux in an appropriate solvent (often ethanol or DMF) for several hours.
  • Purification : Crystallization or chromatography to obtain pure product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-hydroxy derivatives. For example, research on pyrazolone derivatives has indicated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Compound Cell Line IC50 (µM) Mechanism of Action
3-Hydroxy...MCF-712.5Induction of apoptosis
3-Hydroxy...A54915.0Cell cycle arrest

The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Anti-inflammatory Activity

In addition to anticancer effects, compounds in this class have shown promise in reducing inflammation. Studies indicate that they may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Study 1: Anticancer Evaluation

A study conducted by evaluated the cytotoxic effects of various pyrazolone derivatives on MCF-7 cells using an MTT assay. The results demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action for related compounds. It was found that these compounds could activate caspase pathways leading to apoptosis in cancer cells, providing insights into their potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Comparative Data for Sulfonamide Derivatives

Property Target Compound Compound A Sulfadiazine
Molecular Weight (g/mol) ~425.5 ~456.5 250.3
Melting Point (°C) 245–250 (predicted) 220–225 252–256
Hydrogen Bonds (per molecule) 4 (2 hydroxy, 2 sulfonamide) 3 (hydrazinyl, pyridine, sulfonamide) 2 (sulfonamide, amine)
LogP (Predicted) 2.8 1.9 0.5
  • Crystallographic Insights : The target compound’s naphthalene system likely adopts a planar conformation, with the diazenyl group contributing to extended π-conjugation. Hirshfeld analysis (as applied in ) would reveal intermolecular interactions dominated by O–H⋯O and N–H⋯O bonds, differing from Compound A’s pyridine-mediated C–H⋯N interactions .
  • Thermal Stability : Higher melting point than Compound A (Table 1) is attributed to stronger π-π stacking from the naphthalene core.

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